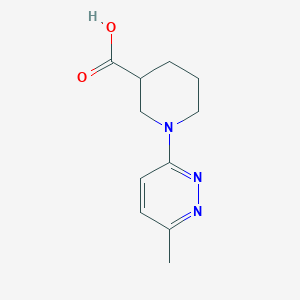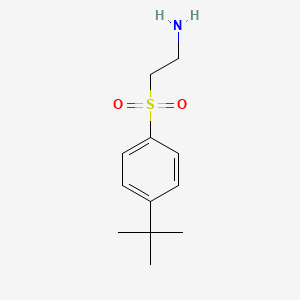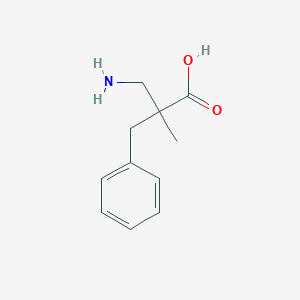![molecular formula C11H13N3OS2 B3199917 N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide CAS No. 1017190-42-9](/img/structure/B3199917.png)
N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide
Übersicht
Beschreibung
“N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide” is a compound with the molecular formula C11H13N3OS2. It has a molecular weight of 267.4 g/mol .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .Molecular Structure Analysis
The compound’s structure can be represented by the InChI string: InChI=1S/C11H13N3OS2/c1-6-10(14-11(12)16-6)9-4-3-8(17-9)5-13-7(2)15/h3-4H,5H2,1-2H3,(H2,12,14)(H,13,15) .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 125 Ų and a complexity of 290. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide, also known as N-([5-(2-Amino-5-methyl-1,3-thiazol-4-yl)thien-2-yl]methyl)acetamide:
Antimicrobial Activity
N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide: has shown significant potential as an antimicrobial agent. The compound’s thiazole and thiophene moieties are known for their ability to disrupt bacterial cell walls and inhibit the growth of various pathogens. Research indicates that this compound can be effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for developing new antibiotics .
Anticancer Properties
The compound has been studied for its anticancer properties, particularly in targeting specific cancer cell lines. The presence of the thiazole ring is crucial as it can interfere with the DNA replication process in cancer cells, leading to apoptosis (programmed cell death). Studies have shown promising results in inhibiting the proliferation of cancer cells, suggesting its potential use in chemotherapy .
Anti-inflammatory Effects
N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide: exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators. The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like arthritis .
Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is essential for protecting cells from oxidative stress. The thiazole and thiophene rings can scavenge free radicals and reduce oxidative damage to cellular components. This property is particularly valuable in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Antiviral Applications
Research has shown that N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide can inhibit the replication of certain viruses. The compound’s ability to interfere with viral enzymes and proteins makes it a promising candidate for antiviral drug development. Studies have indicated its effectiveness against viruses such as influenza and herpes simplex .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its antioxidant and anti-inflammatory properties contribute to protecting neurons from damage and improving cognitive function. This makes it a potential therapeutic agent for managing neurodegenerative conditions .
Hepatoprotective Activity
The compound has been studied for its hepatoprotective effects, which involve protecting the liver from damage caused by toxins and oxidative stress. Its antioxidant properties play a crucial role in mitigating liver damage and improving liver function. This application is particularly relevant for treating liver diseases such as hepatitis and cirrhosis.
These diverse applications highlight the significant potential of N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide in various fields of scientific research and drug development.
MDPI IntechOpen Springer Springer SpringerOpen MDPI : IntechOpen : Springer
Wirkmechanismus
Target of Action
The primary targets of N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide interacts with its targets and exerts its effects . .
Eigenschaften
IUPAC Name |
N-[[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-6-10(14-11(12)16-6)9-4-3-8(17-9)5-13-7(2)15/h3-4H,5H2,1-2H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPLBZUSCENTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(S2)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199844.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3199861.png)


![[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B3199888.png)
![3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B3199895.png)
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol](/img/structure/B3199906.png)


![3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199931.png)
![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199934.png)

![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)